molecular formula C18H15NO4 B5652493 N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5652493
M. Wt: 309.3 g/mol
InChI Key: SHHQLIYDKDDEHW-UHFFFAOYSA-N
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Description

N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide belongs to the class of compounds known as chromenes, which are characterized by a 2H-chromene structure. These compounds are of interest due to their diverse chemical and physical properties.

Synthesis Analysis

  • The synthesis of related chromene derivatives often involves multi-component reactions, utilizing precursors like naphthol, aldehydes, and amides. For instance, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea (Gein et al., 2017).

Molecular Structure Analysis

  • Chromene derivatives exhibit interesting molecular structures. For instance, the crystal structure of a similar compound, N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide, was determined to crystallize in the monoclinic space group with specific cell parameters, highlighting the stability and molecular geometry of such compounds (Anuradha et al., 2012).

Chemical Reactions and Properties

  • Chromenes often participate in various chemical reactions, including cyclocoupling, Suzuki–Miyaura cross-coupling, and oxidative lactonization. These reactions are pivotal in synthesizing various chromene derivatives with diverse structures and properties (Nizami & Hua, 2018).

Physical Properties Analysis

  • The physical properties of chromene derivatives are influenced by their molecular structure. For example, the crystal structure of 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene shows a specific arrangement of molecules, indicating the physical stability and packing of these compounds in the solid state (da Silva et al., 2007).

Chemical Properties Analysis

  • Chromene derivatives exhibit varied chemical properties, such as fluorescence, reactivity, and interaction with other molecules. For instance, benzo[c]coumarin carboxylic acids display excellent fluorescence due to their conjugated system and various hydrogen bonds, which is a key chemical property of these compounds (Shi et al., 2017).

Scientific Research Applications

  • Chemical Reactions and Derivative Formation N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been utilized in the Reformatsky reaction with methyl α-bromoisobutyrate, leading to derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid as a single stereoisomer. This demonstrates its utility in chemical synthesis and compound modification (Shchepin, Fotin, & Shurov, 2003).

  • Crystal Structure Analysis Studies on derivatives of this compound, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, have provided insights into their crystal structures. These analyses help in understanding the molecular conformation and how various substituents affect the structural properties of these compounds (Reis et al., 2013).

  • Fluorescence Properties Certain derivatives of N-benzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide have shown excellent fluorescence in both ethanol solutions and the solid state. This property is particularly significant in the development of materials for optical applications and sensors (Shi, Liang, & Zhang, 2017).

  • Antibacterial Activity The compound has been involved in synthesizing new derivatives, such as 4-hydroxy-chromen-2-one, which exhibit significant antibacterial activity. This implies potential applications in developing novel antimicrobial agents (Behrami & Dobroshi, 2019).

  • Chemosensor Development Derivatives like coumarin benzothiazole have been synthesized and shown to act as chemosensors for cyanide anions, demonstrating the utility of these compounds in developing sensitive and selective chemical sensors (Wang et al., 2015).

  • GPR35 Receptor Studies The synthesis of labeled forms of this compound has been instrumental in studying the GPR35 receptor, an orphan G protein-coupled receptor. This research aids in understanding receptor binding and signaling mechanisms (Thimm et al., 2013).

  • Green Chemistry Applications The compound is used in environmentally friendly synthesis methods, exemplifying the principles of green chemistry in producing new chemical entities (Proença & Costa, 2008).

properties

IUPAC Name

N-benzyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-14-7-8-16-13(9-14)10-15(18(21)23-16)17(20)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHQLIYDKDDEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326055
Record name N-benzyl-6-methoxy-2-oxochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-6-methoxy-2-oxochromene-3-carboxamide

CAS RN

313497-13-1
Record name N-benzyl-6-methoxy-2-oxochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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